molecular formula C17H20N8O B6432230 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2548997-42-6

3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6432230
CAS No.: 2548997-42-6
M. Wt: 352.4 g/mol
InChI Key: LAKGFAJOAUBZNN-UHFFFAOYSA-N
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Description

3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperazine and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the morpholine group: This step involves nucleophilic substitution reactions where morpholine is introduced to the pyrimidine ring.

    Formation of the piperazine ring: Piperazine is synthesized and then attached to the pyrimidine ring through nucleophilic substitution.

    Formation of the pyrazine ring: The final step involves the formation of the pyrazine ring and its attachment to the piperazine-pyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
  • 3-{4-[6-(piperidin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Uniqueness

3-{4-[6-(morpholin-4-yl)pyrimidin-4-

Properties

IUPAC Name

3-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c18-12-14-17(20-2-1-19-14)25-5-3-23(4-6-25)15-11-16(22-13-21-15)24-7-9-26-10-8-24/h1-2,11,13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKGFAJOAUBZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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